Ethyl 2-phenoxybenzoate

Overview

Description

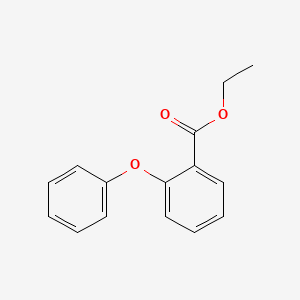

Ethyl 2-phenoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a phenoxy group at the ortho position and an ethyl ester moiety. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The compound is synthesized via esterification of 2-phenoxybenzoic acid with ethanol in the presence of sulfuric acid under reflux conditions . This reaction yields a versatile intermediate used in pharmaceutical research, particularly in the synthesis of hydrazide derivatives for anticonvulsant applications .

Preparation Methods

Esterification of 2-Phenoxybenzoic Acid

The most common and well-documented method for preparing Ethyl 2-phenoxybenzoate involves the esterification of 2-phenoxybenzoic acid with ethanol under acidic conditions. This classical approach is efficient and yields high purity product.

Method Description

- Reaction : 2-Phenoxybenzoic acid is refluxed with excess ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

- Conditions : Typically, the mixture is stirred under reflux for 24 hours.

- Workup : After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed sequentially with water and brine, dried over sodium sulfate, and evaporated to yield pure this compound.

Reaction Scheme

$$

\text{2-Phenoxybenzoic acid} + \text{Ethanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

$$

Experimental Data Summary

| Reagent | Amount | Conditions | Yield (%) | Purity Notes |

|---|---|---|---|---|

| 2-Phenoxybenzoic acid | 20 mmol | Reflux in ethanol (50 mL) | >90 | Pure after washing and drying |

| Sulfuric acid (catalyst) | 1 mL | 24 hours reflux | ||

| Ethanol | 50 mL |

This method was reported by Fakhrioliaei et al. (2023) and is considered a standard preparative route due to its simplicity and reproducibility.

Alternative Synthetic Routes via Methyl Ester Intermediates and Ullmann Reaction

Another approach involves the synthesis of mthis compound as an intermediate, followed by conversion to the ethyl ester or other derivatives. This route is often used when functional group tolerance or specific substitution patterns are required.

Key Steps

- Step 1 : Preparation of methyl 2-iodobenzoate by esterification of 2-iodobenzoic acid with methanol and sulfuric acid.

- Step 2 : Ullmann ether synthesis where methyl 2-iodobenzoate reacts with phenol or phenoxy derivatives in the presence of copper(I) iodide and potassium carbonate under reflux.

- Step 3 : The methyl ester can then be converted to the ethyl ester via transesterification or direct esterification methods.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methyl 2-iodobenzoate | 2-Iodobenzoic acid, MeOH, H2SO4, RT, 7 h | 96.3 | High yield, pure product |

| Mthis compound | Methyl 2-iodobenzoate, phenol, CuI, K2CO3, reflux | 83.3 | Purified by flash chromatography |

| Conversion to ethyl ester | Transesterification or esterification (varied) | Variable | Dependent on conditions |

This method was detailed in a 2024 study focusing on phenoxybenzamide derivatives synthesis, highlighting the utility of the Ullmann reaction for aryl ether formation.

Reaction with Hydrazine and Further Functionalization (Contextual Preparation)

In some synthetic sequences, this compound is prepared as an intermediate for further elaboration, such as hydrazide formation or heterocyclic synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 2-Phenoxybenzoic acid | Ethanol, H2SO4, reflux 24 h | >90 | Simple, high yield, scalable | Long reaction time |

| Ullmann Ether Synthesis Route | 2-Iodobenzoic acid + phenol | CuI, K2CO3, reflux, then esterification | 80-95 | Allows substitution variation | Multi-step, requires metal catalyst |

| Hydrazine Reaction (Intermediate) | This compound | Hydrazine hydrate, ethanol, RT, 24 h | High | Useful for downstream chemistry | Not a direct synthesis method |

Research Findings and Notes

- The direct esterification method is the most straightforward and widely used for preparing this compound, with sulfuric acid as an effective catalyst.

- The Ullmann reaction provides a versatile route to substituted phenoxybenzoates but involves copper catalysts and multiple steps.

- Reaction times for esterification are typically long (up to 24 hours), but yields are consistently high.

- Purification usually involves solvent extraction, washing, drying, and evaporation, yielding analytically pure products.

- The compound’s reactivity allows further transformations, such as hydrazide formation, enabling the synthesis of diverse heterocyclic derivatives.

- Experimental conditions such as solvent choice, temperature, and catalyst amount critically influence yield and purity.

Scientific Research Applications

Chemistry

Ethyl 2-phenoxybenzoate serves as an important intermediate in organic synthesis. Its derivatives are often utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be transformed into various functionalized compounds through nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its application in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations indicate that it may modulate inflammatory pathways, presenting opportunities for therapeutic development in conditions like arthritis.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

- Anticonvulsant Activity : Recent studies have synthesized derivatives that demonstrate significant anticonvulsant properties in animal models. For instance, compounds derived from this compound showed promising results in the PTZ (Pentylenetetrazol) test for epilepsy treatment .

| Compound | Activity | Dosage | Result |

|---|---|---|---|

| 8k | Anticonvulsant | 2 mg/kg | 75% protection |

| 8L | Anticonvulsant | 5 mg/kg | Comparable to diazepam |

This table summarizes key findings from recent studies regarding the anticonvulsant activity of synthesized derivatives.

Industry

This compound is also utilized in industrial applications:

- Polymer Production : It is used as a plasticizer or additive in polymers to enhance flexibility and durability.

- Coatings and Adhesives : Its chemical properties make it suitable for use in coatings, providing resistance to environmental factors.

Case Studies

- Anticonvulsant Research : A study focused on synthesizing new derivatives of this compound demonstrated their efficacy as anticonvulsants. The research involved structure-activity relationship (SAR) studies that highlighted specific substitutions leading to enhanced activity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effectiveness of various derivatives against common pathogens. Results indicated that certain modifications significantly improved antibacterial activity .

Mechanism of Action

The mechanism of action of ethyl 2-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Methoxybenzoate

- Structure : Substituted with a methoxy (-OCH₃) group at the ortho position.

- Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .

- Physical Properties: Melting Point: Not explicitly reported; IR, NMR, and MS data confirm structural integrity . Solubility: Soluble in ethanol .

- Applications: Used as a flavoring agent and intermediate in organic synthesis. Unlike ethyl 2-phenoxybenzoate, its smaller substituent (methoxy vs.

Ethyl 2-Fluoro-6-Methylbenzoate

- Structure : Contains a fluorine atom at the ortho position and a methyl group at the meta position.

- Molecular Formula : C₁₀H₁₁FO₂; Molecular Weight : 182.20 g/mol .

- Synthesis : Achieved via fluorination and esterification routes, with a reported yield of 75% .

- Applications: The electron-withdrawing fluorine atom enhances stability against hydrolysis compared to this compound, making it suitable for agrochemical applications .

Ethyl 2,6-Dimethoxybenzoate

- Structure : Features methoxy groups at both ortho and para positions.

- Molecular Formula : C₁₁H₁₄O₄; Molecular Weight : 210.23 g/mol.

- Safety Profile : Requires careful handling due to respiratory and dermal irritation risks; first-aid measures include fresh air exposure and symptomatic treatment .

- Applications: Used in polymer stabilization and as a precursor for bioactive molecules. The dual methoxy groups increase electron density, altering its UV absorption profile compared to this compound .

Mthis compound

- Structure: Methyl ester analog of this compound.

- Molecular Formula : C₁₄H₁₂O₃; Molecular Weight : 228.25 g/mol .

Comparative Data Table

Key Findings

- Steric and Electronic Effects: The phenoxy group in this compound introduces significant steric bulk, slowing reactions requiring nucleophilic attack compared to smaller analogs like ethyl 2-methoxybenzoate .

- Safety: Ethyl 2,6-dimethoxybenzoate requires stringent safety protocols due to toxicity risks, unlike the relatively safer this compound .

Biological Activity

Ethyl 2-phenoxybenzoate (CAS: 41755-76-4) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its molecular formula and a molecular weight of approximately 242.27 g/mol. It is primarily utilized in chemical synthesis and has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.

Target Receptors and Enzymes

this compound interacts with several biological targets, notably the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction plays a crucial role in lipid metabolism, inflammation regulation, and glucose homeostasis.

Mode of Action

The compound exhibits agonist activity towards PPAR-γ, which leads to the modulation of gene expression involved in metabolic pathways. Additionally, it activates glucokinase, enhancing glucose metabolism and influencing insulin sensitivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for further therapeutic exploration.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was administered at doses of 10 mg/kg body weight, showing significant efficacy compared to control groups .

Q & A

Q. Basic: What are the optimal synthetic routes for Ethyl 2-phenoxybenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via esterification or transesterification. Key factors include:

- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or enzymatic methods can be used. Enzymatic approaches may reduce side reactions but require precise pH control .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while non-polar solvents improve isolation of the ester product .

- Temperature and Time: Elevated temperatures (80–100°C) accelerate esterification but may degrade heat-sensitive intermediates. Reaction times should be optimized via TLC or HPLC monitoring .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>98%) .

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign signals for the ester carbonyl (~165–170 ppm in ¹³C), aromatic protons (δ 6.5–8.0 ppm in ¹H), and ethoxy group (triplet at δ 1.3–1.5 ppm for CH₃, quartet at δ 4.0–4.3 ppm for CH₂) .

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Infrared Spectroscopy (IR):

Q. Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

Data inconsistencies often arise from:

- Assay Variability: Standardize bioactivity assays (e.g., MIC for antimicrobial studies) using reference compounds (e.g., ampicillin controls) and replicate experiments (n ≥ 3) .

- Compound Purity: Validate purity via HPLC (>98%) and assess degradation products (e.g., hydrolysis to 2-phenoxybenzoic acid) .

- Model Systems: Differences in cell lines (e.g., HeLa vs. HEK293) or microbial strains (Gram-positive vs. Gram-negative) can skew results. Cross-validate findings in multiple models .

- Statistical Analysis: Apply ANOVA or Bayesian meta-analysis to quantify uncertainty and identify outliers .

Q. Advanced: What methodological considerations are critical for toxicological studies of this compound?

Methodological Answer:

- Dose-Response Design: Use log-scale concentrations (e.g., 1–1000 µM) to identify LD₅₀/IC₅₀ values. Include positive controls (e.g., ethylbenzene for cytotoxicity) .

- Biomarker Selection: Monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine) in in vivo models to assess organ-specific toxicity .

- Safety Protocols: Follow OSHA/NIOSH guidelines for handling aerosols. Use fume hoods and PPE (gloves, goggles) during synthesis .

- Acute vs. Chronic Exposure: For chronic studies, administer doses via oral gavage or dietary inclusion over 90 days, with weekly health monitoring .

Q. Advanced: How can computational tools predict the reactivity of this compound in complex reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD) Simulations:

- QSAR Models:

- Train models using bioactivity data (e.g., IC₅₀ values) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal degradation. Room-temperature storage reduces shelf life by ~50% over 6 months .

- Light Sensitivity: UV exposure accelerates ester hydrolysis. Use argon/vacuum sealing to mitigate oxidation .

- pH Stability: Avoid aqueous solutions with pH < 4 or > 8, as acidic/basic conditions hydrolyze the ester bond .

Q. Advanced: How can researchers validate the environmental impact of this compound degradation byproducts?

Methodological Answer:

- LC-HRMS: Identify degradation products (e.g., 2-phenoxybenzoic acid) in simulated environmental matrices (soil/water) .

- Ecototoxicity Assays: Test byproducts on Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to assess microbial mineralization rates .

Properties

IUPAC Name |

ethyl 2-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIQCXPHDHHHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375117 | |

| Record name | ethyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-76-4 | |

| Record name | Benzoic acid, 2-phenoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41755-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41755-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.